molecular formula C14H13N3O B11950578 P-Toluic (4-pyridylmethylene)hydrazide CAS No. 58809-86-2

P-Toluic (4-pyridylmethylene)hydrazide

Cat. No.: B11950578
CAS No.: 58809-86-2
M. Wt: 239.27 g/mol
InChI Key: UIVRXJFNVPEHMS-MHWRWJLKSA-N
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Description

P-Toluic (4-pyridylmethylene)hydrazide is a hydrazone-based compound of significant interest in advanced chemical and pharmaceutical research. Its molecular structure, featuring the characteristic azomethine group (-C=N-NH-CO-) common to hydrazide-hydrazones, makes it a versatile precursor and a privileged ligand in coordination chemistry . This compound is primarily utilized as a key building block for the synthesis of novel Schiff base ligands and their subsequent stable metal complexes with ions such as copper(II), silver(I), and gold(I/III) . The primary research value of this hydrazone lies in its potential biological activity. Hydrazone derivatives and their metal complexes are extensively investigated for their pronounced anticancer and antimicrobial properties . These compounds can induce apoptosis, inhibit cell proliferation in various cancer cell lines, and exhibit potent effects against resistant pathogens by compromising microbial cell membranes and inhibiting essential enzymes . The coordination with metal ions often enhances these biological activities, leading to the development of new candidates for therapeutic and diagnostic agents . Researchers value this compound for its role in creating structures with potential mechanisms of action, including tubulin polymerization inhibition and interaction with key protein targets like VEGFR-2 . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

58809-86-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]benzamide

InChI

InChI=1S/C14H13N3O/c1-11-2-4-13(5-3-11)14(18)17-16-10-12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

UIVRXJFNVPEHMS-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of 4-Methylacetophenone

In a representative procedure, 0.5 mmol of 4-methylacetophenone is combined with 0.1 mmol copper(II) nitrate in acetonitrile under 0.6 MPa oxygen pressure at 120°C for 10 hours. This method achieves a 99% yield of p-toluic acid, confirmed via gas chromatography-mass spectrometry (GC-MS). The reaction mechanism involves copper-mediated C–H activation, followed by oxygenation to form the carboxylic acid.

Table 1: Optimization of p-Toluic Acid Synthesis

ParameterOptimal ValueEffect on Yield
Catalyst (Cu(NO₃)₂)0.1 mmolMaximizes C–H activation
Oxygen Pressure0.6 MPaPrevents overoxidation
Temperature120°CBalances kinetics and stability
Reaction Time10 hoursEnsures complete conversion

Hydrazide Formation via Nucleophilic Acylation

ParameterProposed ValueRationale
SolventDichloromethaneInert, polar aprotic
Temperature0–25°CControls exothermicity
Equivalents of Hydrazine1.2Ensures complete acyl chloride consumption
Reaction Time4–6 hoursBalances rate and side reactions

Challenges and Optimization Considerations

Catalytic and Solvent Effects

The absence of data on the target compound necessitates extrapolation from similar systems. For example, acetonitrile’s role in precursor synthesis suggests it may stabilize intermediates via polar interactions, but its compatibility with hydrazine derivatives requires verification.

Chemical Reactions Analysis

Types of Reactions

P-Toluic (4-pyridylmethylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and reduced hydrazides.

    Substitution: Formation of substituted hydrazides and other derivatives.

Mechanism of Action

The mechanism of action of P-Toluic (4-pyridylmethylene)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Key Structural Differences :

  • P-Toluic (4-pyridylmethylene)hydrazide : Features a pyridyl group, enhancing π-π stacking and hydrogen-bonding capabilities, critical for interactions with biological targets .
  • Isonicotinic Acid Hydrazide Derivatives : Replace the p-toluic group with isonicotinic acid, improving metal coordination (e.g., Cu(II), Ni(II)) but reducing lipophilicity .
  • Benzoylhydrazide Derivatives : Lack aromatic heterocycles (e.g., pyridyl), resulting in lower enzymatic inhibition potency compared to pyridyl-containing analogs .

Physicochemical Properties

Electronic and Steric Effects :

  • The methyl group in p-toluic hydrazide increases electron-donating capacity, stabilizing metal complexes (e.g., Cu(II), Ni(II)) .
  • Pyridyl substituents enhance solubility in polar solvents and improve interactions with enzymes like MAO-B, as seen in pyrrole-based hydrazones .

Spectroscopic Data :

  • 1H-NMR : For this compound, aromatic protons (δ 7.4–8.0) and methyl groups (δ 2.3–2.4) align with analogs like 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine .
  • IR Spectra : The C=O stretch (1650–1680 cm⁻¹) and N–H bend (1550–1600 cm⁻¹) are consistent across hydrazide-hydrazones .

Antimicrobial Activity :

  • This compound demonstrates broad-spectrum antimicrobial activity , with MIC values comparable to 2-nitrobenzhydrazide derivatives but lower than m-anisic hydrazide analogs .
  • Metal Complexes : Cu(II) complexes of this compound show enhanced antiproliferative activity (IC₅₀: 8–12 μM) compared to Zn(II) or Co(II) derivatives .

Enzyme Inhibition :

  • Exhibits MAO-B inhibitory activity (IC₅₀: 1.2 μM), outperforming non-pyridyl hydrazones like ethyl 5-(4-bromophenyl)-1-(2-hydrazinyl-2-oxoethyl)pyrrole derivatives (IC₅₀: >10 μM) .

Q & A

Q. What are the standard synthetic protocols for P-toluic (4-pyridylmethylene)hydrazide, and how are intermediates characterized?

The synthesis typically involves coupling p-toluic hydrazide with a 4-pyridylmethylene derivative. Key steps include:

  • Reaction setup : Use N-substituted maleimide and aryl hydrazides (e.g., p-toluic hydrazide) under reflux in ethanol or DMF .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).
  • Characterization : Employ FT-IR (to confirm hydrazide C=O and N-H stretches), ¹H/¹³C NMR (to verify pyridyl and toluic proton environments), and mass spectrometry (for molecular ion validation) .

Q. What analytical methods are critical for confirming the structural integrity of this compound derivatives?

  • Spectroscopic techniques :
  • NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridyl groups) and toluic methyl protons (δ 2.3–2.5 ppm) .
  • FT-IR : Identify hydrazide C=O (~1650 cm⁻¹) and N-H (~3200 cm⁻¹) bonds .
    • Elemental analysis : Validate C, H, N composition to confirm stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize P-toluic hydrazide-derived heterocycles (e.g., 1,3,4-oxadiazoles)?

  • Catalyst selection : Ceric ammonium nitrate (CAN) promotes cyclization of p-toluic benzhydrazide with carbon disulfide, forming oxadiazoles .
  • Solvent/base optimization : Use ethanol/water mixtures with KOH for cyclization, achieving yields >70% .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10–15 min at 100°C) for hydrazide derivatives, though this requires validation for pyridylmethylene analogs .

Q. What methodologies are used to evaluate the bioactivity of P-toluic hydrazide derivatives, and how are contradictions in data resolved?

  • MTT assay : Test anti-cancer activity (e.g., against MCF-7 cells) with IC₅₀ calculations. Note that substituents on the pyridyl ring (e.g., electron-withdrawing groups) enhance activity, as seen in maleimide derivatives K2 and K4 (IC₅₀: 25–30 µM) .
  • Addressing contradictions : Compare solubility (via LogP calculations) and metabolic stability (e.g., microsomal assays) to explain discrepancies in bioactivity .

Q. How can P-toluic hydrazide be functionalized for catalytic applications, such as in cross-coupling reactions?

  • Ligand design : React p-toluic hydrazide with polystyrene-supported aldehydes to form hydrazone ligands, then complex with Pd(II) for Heck reactions .
  • Catalytic efficiency : Optimize parameters (1.0 mmol% catalyst loading, Na₂CO₃ base, DMA solvent at 165°C) to achieve ~49% conversion in aryl halide couplings .

Q. What strategies are effective in resolving synthetic challenges, such as low yields in hydrazide coupling reactions?

  • Byproduct suppression : Use anhydrous conditions and molecular sieves to minimize hydrolysis .
  • Alternative coupling agents : Replace traditional carbodiimides with HATU or DCC for higher efficiency in hydrazide-amide bond formation .

Data Contradiction and Mechanistic Analysis

Q. How do electronic effects of substituents on the pyridyl ring influence the reactivity of this compound?

  • Mechanistic studies : Use DFT calculations to map electron density distribution. Electron-deficient pyridyl groups increase electrophilicity at the hydrazide nitrogen, enhancing nucleophilic attack in cyclization reactions .
  • Experimental validation : Compare reaction rates of nitro- vs. methoxy-substituted derivatives via TLC monitoring .

Methodological Best Practices

Q. What precautions are necessary for handling and storing this compound to ensure stability?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Stability testing : Conduct accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) to identify decomposition pathways .

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